molecular formula C10H13FN2O4 B1330206 Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- CAS No. 29705-38-2

Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-

Cat. No.: B1330206
CAS No.: 29705-38-2
M. Wt: 244.22 g/mol
InChI Key: ZZJIOLHDWAXCSE-UHFFFAOYSA-N
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Description

Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- is a useful research compound. Its molecular formula is C10H13FN2O4 and its molecular weight is 244.22 g/mol. The purity is usually 95%.
The exact mass of the compound Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-fluoro-N-(2-hydroxyethyl)-3-nitroanilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13FN2O4/c11-9-2-1-8(7-10(9)13(16)17)12(3-5-14)4-6-15/h1-2,7,14-15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJIOLHDWAXCSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N(CCO)CCO)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067500
Record name Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-
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Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

29705-38-2
Record name 2,2′-[(4-Fluoro-3-nitrophenyl)imino]bis[ethanol]
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Record name Ethanol, 2,2'-((4-fluoro-3-nitrophenyl)imino)bis-
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Record name Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-
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Record name Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-
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Record name 2,2'-[(4-fluoro-3-nitrophenyl)imino]bisethanol
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Biological Activity

Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- (CAS No. 29705-38-2), is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing information from diverse studies and sources.

  • Molecular Formula : C10H13FN2O4
  • Molecular Weight : 244.22 g/mol
  • Synonyms :
    • N,N-Bis-(Hydroxyethyl)-4-Fluoro-3-Nitroaniline
    • 2,2'-(4-Fluoro-3-nitrophenyl)iminobisethanol

The biological activity of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- is primarily attributed to its interaction with biological systems at the molecular level. The presence of the nitrophenyl group suggests potential for various mechanisms, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against bacterial strains such as Mycobacterium tuberculosis and Pseudomonas aeruginosa, indicating a potential role as antimicrobial agents .
  • Anticancer Properties : The compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, derivatives of similar structures have been evaluated for their ability to induce apoptosis and inhibit cell proliferation in cancer models .

Antimicrobial Activity

A study evaluated the antimicrobial properties of related compounds, showing that derivatives with fluorinated nitrophenyl groups exhibited significant activity against resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were reported between 4 to 64 μg/mL for various derivatives . Although specific data for Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- is limited, its structural similarity suggests potential efficacy.

Anticancer Activity

Research indicates that compounds similar to Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- may possess anticancer properties. For example, studies on thiazolidinone derivatives revealed IC50 values as low as 0.10 µM against multiple cancer cell lines . This suggests that Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-, could be a candidate for further investigation in cancer therapeutics.

Case Studies

  • Antitubercular Activity : A series of compounds derived from nitrophenyl structures were synthesized and tested against M. tuberculosis. The most promising derivative demonstrated an MIC of 4 µg/mL against both drug-sensitive and resistant strains . This highlights the potential for Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- in developing new antitubercular agents.
  • Cytotoxicity Assessment : In vitro studies on similar compounds indicated varying levels of cytotoxicity across different cancer cell lines. For instance, certain derivatives showed selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for minimizing side effects in therapeutic applications.

Research Findings Summary

Activity Type Findings
AntimicrobialPotential activity against M. tuberculosis with MIC values from 4 to 64 μg/mL .
AnticancerInduced apoptosis in cancer cell lines with IC50 values as low as 0.10 µM .
Safety ProfileRelated compounds exhibited good safety profiles in preliminary assessments .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The fluoro and nitro groups on the aromatic ring enable reactivity in NAS. The fluorine atom at the para-position is displaced by amines or ammonia under mild conditions :

General Reaction: 2 2 4 Fluoro 3 nitrophenyl imino bisethanol+AmineN substituted nitro p phenylenediamine\text{2 2 4 Fluoro 3 nitrophenyl imino bisethanol}+\text{Amine}\rightarrow \text{N substituted nitro p phenylenediamine}

Amine/ReagentProductConditionsSource
Ethylene oxideHC Blue No. 1 (N,N-bis-hydroxyethyl derivative)70–80°C, aqueous ethanol
2-HydroxyethylamineHC Blue No. 2 (tri-hydroxyethyl derivative)Reflux in ethanol-water
Cyclohexylamine1-Cyclohexyl-2-nitro-p-phenylenediamineReflux in isopropanol

Key Notes:

  • Reactions proceed at ≤100°C without catalysts .
  • Yields exceed 90% due to the electron-withdrawing nitro group enhancing ring electrophilicity .

Alkylation and Redox Reactions

The hydroxyethyl groups participate in alkylation or oxidation:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form ether derivatives .
  • Oxidation : Hydroxyl groups oxidize to ketones or carboxylic acids under strong oxidizing agents (e.g., KMnO₄).
  • Reduction : Nitro groups reduce to amines using catalytic hydrogenation (H₂/Pd-C):

Example Reduction: 2 2 4 Fluoro 3 nitrophenyl imino bisethanolH2/Pd C2 2 4 Fluoro 3 aminophenyl imino bisethanol\text{2 2 4 Fluoro 3 nitrophenyl imino bisethanol}\xrightarrow{\text{H}_2/\text{Pd C}}\text{2 2 4 Fluoro 3 aminophenyl imino bisethanol}

Reaction TypeReagents/ConditionsOutcomeSource
AlkylationMethyl iodide, NaOHMethoxyethyl derivatives
OxidationKMnO₄, acidic conditionsKetone/carboxylic acid
ReductionH₂/Pd-C, ethanol, 25°CPrimary amine derivative

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes to release toxic gases :

Decomposition Products:

  • Nitrogen oxides (NOₓ)
  • Fluorinated aromatic fragments
ParameterValue/DescriptionSource
Decomposition Point~228.7°C (Flash point)
Hazardous ByproductsNOₓ, CO

Stability and Reactivity

  • pH Stability : Stable in neutral to weakly alkaline conditions but hydrolyzes in strong acids .
  • Light Sensitivity : Nitro groups may cause photodegradation under UV light .

Preparation Methods

Reaction Parameters and Optimization

While detailed kinetic and thermodynamic data are limited, research findings suggest:

Parameter Typical Range/Value Notes
Temperature Mild to moderate (e.g., 50–100 °C) To balance reaction rate and stability
Solvent Polar aprotic or protic solvents Enhances solubility and reaction rate
Reaction Time Several hours Ensures complete conversion
Catalyst Acidic or basic catalysts possible To facilitate imine bond formation

Purification and Isolation

Post-synthesis, the compound is typically purified by:

Research Findings on Preparation

  • The reaction between 4-fluoro-3-nitroaniline and diethanolamine is efficient and yields the target compound with high specificity due to the selective formation of the imino linkage.
  • The presence of electron-withdrawing groups (fluoro and nitro) on the aromatic ring influences the reactivity of the amine, requiring careful control of reaction conditions.
  • The bisethanol structure imparts solubility and reactivity useful in industrial applications, especially in cosmetic formulations such as hair dyes.
  • Safety considerations during synthesis include handling of nitroaromatic compounds and amines, which may be toxic or irritant.

Summary Table of Preparation Method

Step Description Key Considerations
1. Reactant Mixing Combine 4-fluoro-3-nitroaniline and diethanolamine in solvent Ensure stoichiometric balance
2. Reaction Initiation Heat mixture under controlled temperature Avoid excessive heat to prevent side reactions
3. Catalysis (Optional) Add acid/base catalyst if necessary Enhances imine bond formation
4. Reaction Monitoring Monitor progress via TLC or spectroscopic methods Confirm completion of imine formation
5. Purification Crystallize or chromatograph product Achieve high purity
6. Drying and Storage Dry under inert atmosphere, store at room temperature Prevent degradation

Q & A

Q. What are the recommended synthetic pathways for Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or condensation reactions. For example, reacting 4-fluoro-3-nitroaniline with diethanolamine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate imine bond formation. Monitoring reaction progress via TLC or HPLC is critical due to competing side reactions (e.g., nitro group reduction). Post-synthesis purification may involve column chromatography or recrystallization from ethanol/water mixtures .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy (¹H/¹³C) to confirm the imino bridge and aromatic substituents.
  • FT-IR to identify functional groups (e.g., -OH at ~3300 cm⁻¹, nitro groups at ~1520 cm⁻¹).
  • Mass spectrometry (HRMS) for molecular ion verification (expected m/z ~284.26 based on molecular formula C₁₀H₁₂FN₃O₄).
  • Elemental analysis to validate stoichiometry. Discrepancies in purity may arise from residual solvents or byproducts; cross-validate with HPLC (C18 column, acetonitrile/water gradient) .

Q. What solvents and conditions optimize solubility for this compound in experimental settings?

  • Methodological Answer : The compound is polar due to nitro, fluoro, and hydroxyl groups. Test solubility in DMSO (high solubility for stock solutions), ethanol, or methanol. For aqueous buffers, adjust pH (e.g., pH 7–9) to enhance solubility via hydroxyl deprotonation. Turbidity or precipitation in low-polarity solvents (e.g., hexane) confirms hydrophilicity .

Advanced Research Questions

Q. How do the electronic effects of the 4-fluoro-3-nitro substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing group (EWG), directing electrophilic substitution to the para position relative to itself. The fluorine atom, an ortho/para-directing EWG, competes but is less electron-withdrawing. Computational modeling (DFT, e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to predict reactive sites. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids may show regioselectivity differences compared to non-fluorinated analogs .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s lipophilicity (logP)?

  • Methodological Answer : Experimental logP can be determined via shake-flask (partitioning between octanol/water) or HPLC retention time extrapolation. If discrepancies arise with computational predictions (e.g., XlogP = 0.5 ), consider:
  • Conformational flexibility : Molecular dynamics (MD) simulations to assess solvent-accessible surface area.
  • Hydrogen bonding : Adjust computational models to account for intramolecular H-bonding between hydroxyl and nitro groups.
    Validate with alternative methods like potentiometric titration for pKa determination, which affects logP .

Q. What mechanistic insights exist for the compound’s potential as a photosensitizer or redox-active agent?

  • Methodological Answer : The nitro group may undergo photoreduction or act as an electron acceptor. Investigate via:
  • Cyclic voltammetry to identify reduction potentials (e.g., nitro → amine at ~−0.5 V vs. SCE).
  • UV-Vis spectroscopy to track photoinduced electron transfer (PET) in the presence of sacrificial donors (e.g., triethanolamine).
    Compare with analogs lacking the fluoro substituent to isolate electronic effects .

Q. How can researchers mitigate toxicity risks during handling, based on structural analogs?

  • Methodological Answer : Structural analogs (e.g., bis-hydroxyethyl aniline derivatives) show mutagenic potential in Ames tests . Implement:
  • Containment protocols : Use fume hoods and PPE (nitrile gloves, lab coats).
  • Waste disposal : Neutralize nitro groups with reducing agents (e.g., NaBH₄) before disposal.
  • In vitro toxicity screening : Use bacterial reverse mutation assays (OECD 471) or mammalian cell micronucleus tests .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected splitting patterns for aromatic protons?

  • Methodological Answer : The fluorine atom (¹⁹F) at the 4-position causes spin-spin coupling with adjacent protons. Use ¹H-¹⁹F HOESY or decoupling experiments to resolve splitting. Computational NMR tools (e.g., ACD/Labs) can simulate coupling constants (e.g., ³J₃-F ~8–12 Hz) for comparison .

Application-Oriented Questions

Q. Can this compound serve as a precursor for surfactants or coordination complexes?

  • Methodological Answer : The diethanolamine moiety enables metal chelation (e.g., Cu²⁺, Fe³⁺). Test complexation via UV-Vis (ligand-to-metal charge transfer bands) or conductometric titration. For surfactants, evaluate critical micelle concentration (CMC) using surface tension measurements. Compare with commercial analogs like Olaflur (CAS 6818-37-7 ) to assess performance gaps .

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